Cas no 1211580-62-9 (5-bromo-2-ethylpyridine-3-carboxylic acid)
5-bromo-2-ethylpyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-ethylpyridine-3-carboxylic acid
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- MDL: MFCD18256176
- Inchi: 1S/C8H8BrNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
- InChI Key: PTNDGAROFITBAL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C(=O)O)=C1)CC
Computed Properties
- Exact Mass: 228.97384g/mol
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.2Ų
5-bromo-2-ethylpyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2194509-0.05g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 0.05g |
$245.0 | 2023-09-16 | |
| Enamine | EN300-2194509-0.1g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 0.1g |
$366.0 | 2023-09-16 | |
| Enamine | EN300-2194509-0.25g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 0.25g |
$524.0 | 2023-09-16 | |
| Enamine | EN300-2194509-0.5g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 0.5g |
$824.0 | 2023-09-16 | |
| Enamine | EN300-2194509-1.0g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 1.0g |
$1057.0 | 2023-07-09 | |
| Enamine | EN300-2194509-2.5g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 2.5g |
$2071.0 | 2023-09-16 | |
| Enamine | EN300-2194509-5.0g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 5.0g |
$3065.0 | 2023-07-09 | |
| Enamine | EN300-2194509-10.0g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 10.0g |
$4545.0 | 2023-07-09 | |
| Enamine | EN300-2194509-1g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 1g |
$1057.0 | 2023-09-16 | |
| Enamine | EN300-2194509-5g |
5-bromo-2-ethylpyridine-3-carboxylic acid |
1211580-62-9 | 95% | 5g |
$3065.0 | 2023-09-16 |
5-bromo-2-ethylpyridine-3-carboxylic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-bromo-2-ethylpyridine-3-carboxylic acid
Introduction to 5-bromo-2-ethylpyridine-3-carboxylic Acid (CAS No: 1211580-62-9)
5-bromo-2-ethylpyridine-3-carboxylic acid is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural properties and versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No) 1211580-62-9, has garnered attention due to its role as a key intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a brominated pyridine ring and an ethyl substituent, makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The< strong>5-bromo-2-ethylpyridine-3-carboxylic acid molecule exhibits a high degree of reactivity, which is attributed to the presence of the bromine atom and the carboxylic acid functional group. These features allow for diverse chemical modifications, enabling the development of complex derivatives with tailored pharmacological properties. In recent years, this compound has been extensively studied for its potential in drug discovery, particularly in the design of small-molecule inhibitors targeting various disease pathways.
One of the most compelling aspects of 5-bromo-2-ethylpyridine-3-carboxylic acid is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By incorporating this compound into drug candidates, researchers have been able to develop molecules that selectively inhibit specific kinases, thereby disrupting aberrant signaling networks. For instance, studies have demonstrated its effectiveness in generating inhibitors that target tyrosine kinases, which are overactive in many forms of cancer.
In addition to its applications in oncology, 5-bromo-2-ethylpyridine-3-carboxylic acid has shown promise in the development of antiviral agents. The bromine substituent on the pyridine ring enhances the compound's ability to interact with viral proteins, making it a valuable scaffold for designing drugs that disrupt viral replication cycles. Recent research has highlighted its role in creating inhibitors for RNA viruses, where it acts as a key component in preventing viral polymerase activity. This has opened up new avenues for treating emerging viral infections.
The< strong>5-bromo-2-ethylpyridine-3-carboxylic acid compound also finds utility in neuropharmacological research. Its structural motif is reminiscent of several known neuroactive compounds, suggesting potential applications in addressing neurological disorders. Researchers have explored its derivatives as candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The carboxylic acid group provides a site for further functionalization, allowing chemists to modify the molecule's pharmacokinetic properties and enhance its bioavailability. Preliminary studies indicate that certain derivatives exhibit neuroprotective effects by modulating cholinergic and dopaminergic pathways.
The synthesis of< strong>5-bromo-2-ethylpyridine-3-carboxylic acid involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the bromination of a pyridine precursor followed by alkylation and carboxylation steps. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. The development of efficient synthetic routes has been crucial in enabling large-scale production, which is essential for both academic research and industrial applications.
The< strong>CAS No: 1211580-62-9 designation underscores the compound's significance in chemical databases and regulatory frameworks. This unique identifier ensures accurate documentation and tracking of its use in various research settings. The compound's properties are well-documented in scientific literature, providing researchers with reliable data on its reactivity, solubility, and stability. This information is critical for designing experiments and interpreting results with confidence.
In conclusion, 5-bromo-2-ethylpyridine-3-carboxylic acid represents a cornerstone in modern pharmaceutical chemistry. Its structural features and reactivity make it an indispensable tool for drug discovery across multiple therapeutic areas. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing exploration of its derivatives promises to yield innovative treatments for some of humanity's most pressing health challenges.
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